molecular formula C17H11ClO4 B2705520 3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate CAS No. 20050-81-1

3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate

Cat. No. B2705520
CAS RN: 20050-81-1
M. Wt: 314.72
InChI Key: GZZGDUGQEWMYGN-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate” is a derivative of chromone . Chromones are a class of compounds with a 3-formyl-2-chromone structure. They are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a chromone core with a chlorophenyl group at the 3-position and an acetate group at the 7-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorophenyl group could potentially increase the compound’s lipophilicity .

Scientific Research Applications

Synthesis and Biological Activities

3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate and its derivatives have been synthesized and studied for various biological activities. Notably, compounds related to this chemical structure have been explored for their antitumor, antibacterial, and antifungal properties. For instance, a study by El‐Sayed et al. (2011) involved the synthesis of compounds with a similar structure, highlighting their potential in antitumor and antibacterial applications (El‐Sayed et al., 2011). Similarly, research by Desai et al. (2008) focused on synthesizing and evaluating antibacterial activity against Gram-positive and Gram-negative bacteria (Desai et al., 2008).

Structural and Spectroscopic Studies

Structural and spectroscopic investigations are crucial for understanding the chemical properties of compounds like 3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate. Şahin et al. (2014) conducted such studies, providing valuable insights into the molecular structure and interactions of related compounds (Şahin et al., 2014).

Corrosion Inhibition Studies

In addition to biological applications, derivatives of 3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate have been studied for their corrosion inhibition properties. Zarrouk et al. (2014) conducted a theoretical study on related quinoxalines as corrosion inhibitors, showing the potential application of these compounds in protecting materials (Zarrouk et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some chromone derivatives are known to have anticancer activity, but the exact mechanism can vary .

Future Directions

The future research directions would likely depend on the specific properties and activities of “3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate”. Given the wide range of activities exhibited by chromone derivatives, there could be many potential applications .

properties

IUPAC Name

[3-(4-chlorophenyl)-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4/c1-10(19)21-14-7-4-12-8-15(17(20)22-16(12)9-14)11-2-5-13(18)6-3-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZGDUGQEWMYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2-oxochromen-7-yl acetate

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